molecular formula C9H8FNO B1311223 4-Fluoro-5-hydroxy-2-methylindole CAS No. 288385-88-6

4-Fluoro-5-hydroxy-2-methylindole

Cat. No. B1311223
M. Wt: 165.16 g/mol
InChI Key: UMWRMOYYUHIPDT-UHFFFAOYSA-N
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Description

4-Fluoro-5-hydroxy-2-methylindole is a chemical compound with the empirical formula C9H8FNO . It is a 5-substituted-2-methyl-1H-indole .


Synthesis Analysis

The synthesis of 4-Fluoro-5-hydroxy-2-methylindole involves various methods such as electrophilic substitution, nucleophilic substitution, and metal-catalyzed reactions. One of the most commonly used methods is the Pd-catalyzed Suzuki coupling reaction between 5-bromo-2-methylindole and 4-fluorophenylboronic acid.


Molecular Structure Analysis

The molecular structure of 4-Fluoro-5-hydroxy-2-methylindole contains a total of 21 bonds, including 13 non-H bonds, 10 multiple bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 aromatic hydroxyl, and 1 Pyrrole .


Physical And Chemical Properties Analysis

4-Fluoro-5-hydroxy-2-methylindole has a molecular weight of 165.16 . It is a solid substance . The boiling point is predicted to be 327.3±37.0 °C . The compound has a density of 1.367 .

Scientific Research Applications

  • Chemical Analysis and Synthesis

    • Electron capture gas chromatography was utilized for estimating urinary 5-hydroxy-3-methylindole in patients, showcasing the compound's relevance in biochemical analysis (Mori et al., 1978).
    • 5-Fluoroindole, closely related to 4-Fluoro-5-hydroxy-2-methylindole, was synthesized from m-fluorotoluene, demonstrating its importance in organic synthesis (Hoffmann et al., 1965).
  • Pharmacological Studies

    • Fluoro-substituted indoles like 4-Fluoro-5-hydroxy-2-methylindole were found to have potential in medicinal chemistry, as indicated by a study on 5-Fluoro-2-oxindole that exhibited antinociceptive, antioxidant, and anti-inflammatory effects during inflammatory pain (Redondo et al., 2020).
  • Environmental and Biological Applications

    • Indole derivatives, including 4-Fluoro-5-hydroxy-2-methylindole, are significant in environmental science, as seen in a study on the degradation of 3-methylindole by ionizing radiation in wastewater treatment (He et al., 2022).
    • In biochemistry, indole analogs are used to study the functionality of enzymes such as tryptophan synthase in plants, as shown in a study utilizing indole analogs in carrot and tobacco cell cultures (Widholm, 1981).
  • Material Science and Electrochemistry

    • Fluoro-substituted conjugated polyindoles, related to 4-Fluoro-5-hydroxy-2-methylindole, have been explored for their electrochemical charge storage properties, indicating potential applications in energy storage technologies (Wang et al., 2019).

Safety And Hazards

4-Fluoro-5-hydroxy-2-methylindole is classified as Acute toxicity - Category 4, both Oral and Dermal. It causes skin irritation (Category 2), eye irritation (Category 2), and may cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3). It is very toxic to aquatic life with long-lasting effects (Hazardous to the aquatic environment, both short-term (Acute) - Category Acute 1 and long-term (Chronic) - Category Chronic 1) . It should be handled with gloves .

properties

IUPAC Name

4-fluoro-2-methyl-1H-indol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO/c1-5-4-6-7(11-5)2-3-8(12)9(6)10/h2-4,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMWRMOYYUHIPDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00438485
Record name 4-Fluoro-5-hydroxy-2-methylindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00438485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-5-hydroxy-2-methylindole

CAS RN

288385-88-6
Record name 4-Fluoro-2-methyl-1H-indol-5-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=288385-88-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-5-hydroxy-2-methylindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00438485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1-(2-fluoro-3-hydroxy-6-nitrophenyl)-propan-2-one (1 g) was dissolved in a solution of potassium carbonate (1.3 g) in water (13 ml). A solution of sodium dithionite (5.24 g) in water (12.3 ml) was added dropwise. The mixture was stirred for 1.5 hours, then left to stand overnight. The solid was filtered and washed with water (6 ml). The solid was dried at 35° C. in a vacuum oven to give crude 4-fluoro-2-methyl-1H-indol-5-ol (0.5 g, 64.5%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
solvent
Reaction Step One
Name
Quantity
13 mL
Type
solvent
Reaction Step One
Quantity
5.24 g
Type
reactant
Reaction Step Two
Name
Quantity
12.3 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 4-fluoro-5-methoxy-2-methylindole (709 mg, 3.95 mmol) in methylene chloride (9 ml) cooled at −30° C. was added a solution of boron tribromide (2.18 g, 8.7 mmol) in methylene chloride (1 ml). After stirring for 1 hour at ambient temperature, the mixture was poured onto water and was diluted with methylene chloride. The pH of the aqueous layer was adjusted to 6. The organic layer was separated, washed with water, brine, dried (MgSO4) and evaporated. The residue was purified by column chromatography, eluting with ethyl acetate/petroleum ether (3/7) to give 4-fluoro-5-hydroxy-2-methylindole (461 mg, 70%).
Quantity
709 mg
Type
reactant
Reaction Step One
Quantity
9 mL
Type
solvent
Reaction Step One
Quantity
2.18 g
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

A solution of 3-acetylmethyl-1-benzyloxy-2-fluoro-4-nitrobenzene (300 mg, 0.99 mmol) in ethanol (10 ml) and acetic acid (1 ml) containing 10% palladium on charcoal (30 mg) was hydrogenated at 2 atmospheres pressure for 2 hours. The mixture was filtered and the filtrate was evaporated. The residue was dissolved in ethyl acetate and the organic layer was washed with aqueous sodium hydrogen carbonate, brine and evaporated to give 4-fluoro-5-hydroxy-2-methylindole. The residue was purified by column chromatography eluting with ethyl acetate/petroleum ether (3/7) to give 4-fluoro-5-hydroxy-2 -methylindole (63 mg, 30%). Analytical data as above.
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
30 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods IV

Procedure details

1-(3-Benzyloxy-2-fluoro-6-nitro-phenyl)-propan-2-one can also be converted to 1-(2-fluoro-3-hydroxy-6-nitrophenyl)-propan-2-one by the following two alternate methods.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Fluoro-5-hydroxy-2-methylindole
Reactant of Route 2
4-Fluoro-5-hydroxy-2-methylindole
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4-Fluoro-5-hydroxy-2-methylindole
Reactant of Route 4
4-Fluoro-5-hydroxy-2-methylindole
Reactant of Route 5
4-Fluoro-5-hydroxy-2-methylindole
Reactant of Route 6
Reactant of Route 6
4-Fluoro-5-hydroxy-2-methylindole

Citations

For This Compound
5
Citations
RS Bhide, ZW Cai, YZ Zhang, L Qian… - Journal of medicinal …, 2006 - ACS Publications
… Reaction of 4-fluoro-5-hydroxy-2-methylindole 10 20 with crude 19 in DMF in the presence of NaH and hydrogenolysis of the resulting 6-benzylated intermediate with ammonium …
Number of citations: 155 pubs.acs.org
LA Sorbera, N Serradell, E Rosa, J Bolos… - Drugs of the …, 2007 - access.portico.org
… 4-fluoro-5-hydroxy2-methylindole (X) in the presence of K2CO3 in hot DMF (1, 2). Scheme 1. The intermediate 4-fluoro-5-hydroxy-2-methylindole … get 4-fluoro-5-hydroxy-2-methylindole (…
Number of citations: 2 access.portico.org
X Liang, Q Yang, P Wu, C He, L Yin, F Xu, Z Yin… - Bioorganic …, 2021 - Elsevier
… The intermediate 259 was coupled with 4-fluoro-5-hydroxy-2-methylindole 260 to prepare 261, which led to Anlotinib by hydrolysis, esterification and reduction. This synthesis route is …
Number of citations: 21 www.sciencedirect.com
H Huynh, J Fargnoli - Drugs of the Future, 2009 - access.portico.org
… (XIII) with POCl3, optionally in the presence of DIEA, in refluxing toluene affords the 4-chloro derivative (XIV) (2, 3), which is condensed with 4-fluoro-5hydroxy-2-methylindole (XV) by …
Number of citations: 1 access.portico.org
Y Zheng, T Ma, B Liu, S Huang - Organic Chemistry Frontiers, 2023 - pubs.rsc.org
… The 4-position-blocked 4-fluoro-5-hydroxy-2-methylindole inhibited over-chlorination, affording the desired product 16 (43%). Moreover, various N1-substituted indoles (17–25) all …
Number of citations: 0 pubs.rsc.org

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